N-(3-Bromophenyl)-6,7-dimethoxyquinazolin-4-amine
N-(3-Bromophenyl)-6,7-dimethoxyquinazolin-4-amine
PD153035(ZM 252868; AG 1517) is a potent and specific inhibitor of EGFR with Ki and IC50 of 5.2 pM and 29 pM; little effect against PGDFR, FGFR, CSF-1, InsR and Src.IC50 value: 5.2/29 pM(Ki/IC50) [1]Target: EGFRin vitro: PD 153035 shows a potent and selective inhibitory effect on tyrosine phosphorylation induced with EGF with IC50 of 15 nM and 14 nM in Swiss 3T3 fibroblast and A-431 human epidermoid carcinoma cells, respectively [1]. PD153035 shows growth inhibitory effects in cultures of EGF receptor-overexpressing human cancer cell lines including A431, Difi, DU145, MDA-MB-468 and ME180 cells with IC50 of 0.22 μM, 0.3μM, 0.4 μM, 0.68 μM and 0.95 μM, respectively [2].in vivo: In A431 human epidermoid tumors grown as xenografts in immunodeficient nude mice, PD153035 at 80 mg/kg inhibit EGF receptor tyrosine kinase activity [3]. PD153035 improves glucose tolerance, insulin sensitivity, and signaling and reduces subclinical inflammation in HFD-fed mice [4].
Brand Name:
Vulcanchem
CAS No.:
153436-54-5
VCID:
VC0003186
InChI:
InChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H
SMILES:
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl
Molecular Formula:
C₁₆H₁₄BrN₃O₂.HCl
Molecular Weight:
360.2 g/mol
N-(3-Bromophenyl)-6,7-dimethoxyquinazolin-4-amine
CAS No.: 153436-54-5
Inhibitors
VCID: VC0003186
Molecular Formula: C₁₆H₁₄BrN₃O₂.HCl
Molecular Weight: 360.2 g/mol
CAS No. | 153436-54-5 |
---|---|
Product Name | N-(3-Bromophenyl)-6,7-dimethoxyquinazolin-4-amine |
Molecular Formula | C₁₆H₁₄BrN₃O₂.HCl |
Molecular Weight | 360.2 g/mol |
IUPAC Name | N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride |
Standard InChI | InChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H |
Standard InChIKey | ZJOKWAWPAPMNIM-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl |
Appearance | Assay:≥98%A crystalline solid |
Description | PD153035(ZM 252868; AG 1517) is a potent and specific inhibitor of EGFR with Ki and IC50 of 5.2 pM and 29 pM; little effect against PGDFR, FGFR, CSF-1, InsR and Src.IC50 value: 5.2/29 pM(Ki/IC50) [1]Target: EGFRin vitro: PD 153035 shows a potent and selective inhibitory effect on tyrosine phosphorylation induced with EGF with IC50 of 15 nM and 14 nM in Swiss 3T3 fibroblast and A-431 human epidermoid carcinoma cells, respectively [1]. PD153035 shows growth inhibitory effects in cultures of EGF receptor-overexpressing human cancer cell lines including A431, Difi, DU145, MDA-MB-468 and ME180 cells with IC50 of 0.22 μM, 0.3μM, 0.4 μM, 0.68 μM and 0.95 μM, respectively [2].in vivo: In A431 human epidermoid tumors grown as xenografts in immunodeficient nude mice, PD153035 at 80 mg/kg inhibit EGF receptor tyrosine kinase activity [3]. PD153035 improves glucose tolerance, insulin sensitivity, and signaling and reduces subclinical inflammation in HFD-fed mice [4]. |
Synonyms | 4-((3-bromophenyl)amino)-6,7-dimethoxyquinazoline EBE-A22 N-(3-bromophenyl)-6,7-dimethoxy-4-quinazolinamine PD 153035 PD-153035 PD153035 |
Reference | [1]. Fry DW, et al. A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science. 1994, 265(5175), 1093-1095. [2]. Bos M, et al. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner. Clin Cancer Res. 1997, 3(11), 2099-2106. [3]. Kunkel MW, et al. Inhibition of the epidermal growth factor receptor tyrosine kinase by PD153035 in human A431 tumors in athymic nude mice. Invest New Drugs. 1996, 13(4), 295-302. [4]. Prada PO, et al. EGFR tyrosine kinase inhibitor (PD153035) improves glucose tolerance and insulin action in high-fat diet-fed mice. Diabetes. 2009 , 58(12), 2910-2919. |
PubChem Compound | 11246488 |
Last Modified | Nov 11 2021 |
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